(R)-2-(2,5-Dimethylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,5-Dimethylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dimethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-(2,5-Dimethylphenyl)pyrrole using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer with high purity.
Another method involves the use of chiral auxiliaries or chiral reagents to induce asymmetry during the synthesis. For example, the use of chiral amines or chiral ligands in the reaction can lead to the formation of the ®-enantiomer with high enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,5-Dimethylphenyl)pyrrolidine may involve large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantioselectivity, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,5-Dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction may produce amines
Scientific Research Applications
®-2-(2,5-Dimethylphenyl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, ®-2-(2,5-Dimethylphenyl)pyrrolidine is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, ®-2-(2,5-Dimethylphenyl)pyrrolidine is used in the production of materials with specific properties, such as chiral polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(2,5-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2,5-Dimethylphenyl)pyrrolidine: The (S)-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
2-(2,5-Dimethylphenyl)pyrrole: A related compound that lacks the pyrrolidine ring but shares the same aromatic substituent.
2-(2,5-Dimethylphenyl)piperidine: A similar compound with a six-membered piperidine ring instead of the five-membered pyrrolidine ring.
Uniqueness
®-2-(2,5-Dimethylphenyl)pyrrolidine is unique due to its chiral nature and the specific arrangement of its substituents. This gives it distinct properties and makes it valuable in applications requiring high enantioselectivity. Its ability to interact with specific molecular targets also sets it apart from other similar compounds.
Biological Activity
(R)-2-(2,5-Dimethylphenyl)pyrrolidine is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyrrolidine ring substituted with a dimethylphenyl group, which influences its interaction with biological targets. Research has indicated various pharmacological properties, making it a candidate for further investigation in drug development.
Property | Value |
---|---|
Molecular Formula | C12H17N |
Molecular Weight | 189.27 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC1CCN(CC1)C(C)C |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound may act as a ligand for neurotransmitter receptors or as an inhibitor of certain enzymes involved in metabolic pathways. Its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets.
Biological Activities
-
Antimicrobial Activity :
- Recent studies have shown that derivatives of the 2,5-dimethylphenyl scaffold exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Antiviral Activity :
-
Anticancer Properties :
- Compounds with similar structural motifs have been evaluated for their anticancer effects. For example, studies indicated that certain pyrrolidinone derivatives inhibited the proliferation of cancer cell lines such as MDA-MB-231 and pancreatic ductal adenocarcinoma (PDAC) cells . The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A series of thiazole derivatives incorporating the 2,5-dimethylphenyl group were synthesized and tested for their antimicrobial activity. Results indicated that these compounds exhibited broad-spectrum activity against drug-resistant fungal strains, suggesting that modifications to the dimethylphenyl moiety could enhance efficacy .
- Antiviral Screening : A high-throughput screening identified several pyrrolidine derivatives that effectively reduced RSV viral titers by over 100-fold in vitro. The lead compound displayed a selectivity index indicating low cytotoxicity while maintaining potent antiviral activity .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2R)-2-(2,5-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m1/s1 |
InChI Key |
YDFGECBUKLAMHF-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.